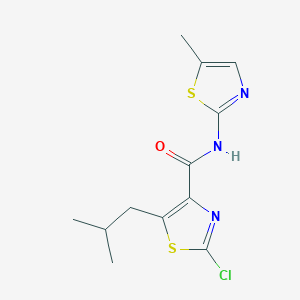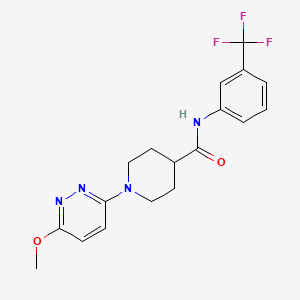
2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-5-(2-メチルプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-チアゾール-4-カルボキサミドは、2つのチアゾール環と様々な官能基を含むユニークな構造を特徴とする合成有機化合物です。
2. 製法
合成経路と反応条件
2-クロロ-5-(2-メチルプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-チアゾール-4-カルボキサミドの合成は、通常、複数の手順を伴います。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドの縮合を含むハントシュチアゾール合成によって合成できます。
塩素原子の導入: 塩素化は、塩化チオニルや五塩化リンなどの試薬を用いて行うことができます。
イソブチル基の付加: イソブチル基は、炭酸カリウムなどの塩基存在下で、臭化イソブチルを用いたアルキル化反応によって導入できます。
カルボキサミド基の形成: カルボキサミド基は、通常、対応する酸塩化物とアミンとの反応によって導入されます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するため、上記の合成工程の最適化が必要となる可能性があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、反応速度を向上させるための触媒の使用などが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、特にチアゾール環で酸化反応を起こす可能性があります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を用いて、カルボキサミド基に対して行うことができます。
置換: 塩素原子は、適切な条件下で、他の求核剤(例えば、アミン、チオール)と置換できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: 塩基存在下のアミン、チオールなどの求核剤。
主な生成物
酸化: 酸化されたチアゾール誘導体。
還元: 還元されたカルボキサミド誘導体。
置換: 様々な官能基を持つ置換チアゾール誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成における貴重な中間体となります。
生物学
生物学研究では、この化合物の誘導体は、抗菌性や抗癌性などの潜在的な生物活性について研究されています。
医学
医薬品化学では、この化合物は、薬物候補としての可能性について調査されています。その構造は、様々な生体標的に作用する可能性を示唆しており、創薬プログラムの候補となっています。
産業
産業では、この化合物は、そのユニークな官能基のために、新しい材料の開発や化学反応の触媒として使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions due to its unique functional groups.
作用機序
2-クロロ-5-(2-メチルプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-チアゾール-4-カルボキサミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体に作用して、その活性を調節する可能性があります。チアゾール環は、特定の分子標的に結合し、細胞シグナル伝達や代謝に関わる経路に影響を与える可能性があります。
6. 類似化合物の比較
類似化合物
2-クロロ-5-(2-メチルプロピル)-1,3-チアゾール-4-カルボキサミド: 追加のチアゾール環とメチル基がありません。
N-(5-メチル-1,3-チアゾール-2-イル)-1,3-チアゾール-4-カルボキサミド: 塩素原子とイソブチル基がありません。
独自性
2つのチアゾール環、塩素原子、およびイソブチル基の存在は、2-クロロ-5-(2-メチルプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-チアゾール-4-カルボキサミドをユニークなものにします。これらの特徴は、類似の化合物と比較して、異なる化学反応性と生物活性を付与する可能性があります。
この詳細な概要は、2-クロロ-5-(2-メチルプロピル)-N-(5-メチル-1,3-チアゾール-2-イル)-1,3-チアゾール-4-カルボキサミドに関する包括的な理解を提供し、その合成、反応、用途、および類似の化合物との比較を網羅しています。
類似化合物との比較
Similar Compounds
2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide: Lacks the additional thiazole ring and methyl group.
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide: Lacks the chlorine atom and isobutyl group.
Uniqueness
The presence of two thiazole rings, a chlorine atom, and an isobutyl group makes 2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide unique. These features could confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C12H14ClN3OS2 |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
2-chloro-5-(2-methylpropyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H14ClN3OS2/c1-6(2)4-8-9(15-11(13)19-8)10(17)16-12-14-5-7(3)18-12/h5-6H,4H2,1-3H3,(H,14,16,17) |
InChIキー |
GUSGPDPLSRBPPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)C2=C(SC(=N2)Cl)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(Z)-(3-methylphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161504.png)
![1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-](/img/structure/B12161514.png)
![methyl 5-[({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12161521.png)
![N-(3-methylbutyl)-2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12161523.png)
![2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12161539.png)
methanone](/img/structure/B12161542.png)
![methyl 4-(4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12161544.png)
![Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12161550.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B12161568.png)

![N-[3-(methylsulfanyl)phenyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12161574.png)
![1-(2-methoxyethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B12161578.png)
